molecular formula C17H17F3N2O3S B12266692 2-Methyl-4-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)oxy]pyridine

2-Methyl-4-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)oxy]pyridine

Cat. No.: B12266692
M. Wt: 386.4 g/mol
InChI Key: KDVSFFJKELOIFU-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)oxy]pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)oxy]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-4-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)oxy]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)oxy]pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the azetidine moiety may contribute to its overall activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)oxy]pyridine is unique due to its combination of a pyridine ring, trifluoromethyl group, and azetidine moiety. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for specialized applications.

Properties

Molecular Formula

C17H17F3N2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

2-methyl-4-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]oxypyridine

InChI

InChI=1S/C17H17F3N2O3S/c1-12-8-15(6-7-21-12)25-16-9-22(10-16)26(23,24)11-13-2-4-14(5-3-13)17(18,19)20/h2-8,16H,9-11H2,1H3

InChI Key

KDVSFFJKELOIFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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